molecular formula C25H33N5S B596036 Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]- CAS No. 1222966-44-0

Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-

Cat. No.: B596036
CAS No.: 1222966-44-0
M. Wt: 435.634
InChI Key: AEPMVHRJTABIAB-NVYVXJCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Cinchona Alkaloid-Derived Thiourea Organocatalysts

The historical trajectory of cinchona alkaloid-derived thiourea organocatalysts traces back to the early twentieth century when Bredig and Fiske first demonstrated the catalytic potential of cinchona bases in 1912. These pioneering researchers reported that the addition of hydrogen cyanide to benzaldehyde could be accelerated by the pseudoenantiomeric alkaloids quinine and quinidine, resulting in optically active cyanohydrins of opposite chirality, albeit with modest optical yields below 10% enantiomeric excess. This seminal discovery laid the foundation for subsequent developments in cinchona-based asymmetric catalysis, though it would take several decades before significant breakthroughs emerged.

The next major advancement occurred in the 1960s when Pracejus achieved a remarkable leap in enantioselectivity, obtaining 74% enantiomeric excess using O-acetylquinine as a catalyst at 1 mol% loading in the addition of methanol to phenylmethylketene. This work demonstrated the untapped potential of modified cinchona alkaloids and sparked renewed interest in their catalytic applications. The late 1970s and early 1980s marked the beginning of a new era under the leadership of Wynberg and coworkers, who systematically explored cinchona alkaloids as chiral Lewis base and nucleophilic catalysts. Their extensive studies demonstrated the versatility of these alkaloids in promoting a broad spectrum of enantioselective transformations, including conjugate additions and the formation of β-lactones through ketene-carbonyl coupling reactions.

The pivotal breakthrough in thiourea-based organocatalysis came in 2005 with the independent discoveries by the Chen, Soós, Connon, and Dixon research groups. These researchers simultaneously reported the development of cinchona alkaloid-derived thiourea catalysts, representing one of the most significant advances in organocatalysis. Soós' landmark contribution involved the asymmetric Michael addition of nitroalkanes to enones, while Connon's group demonstrated highly efficient bifunctional organocatalysts for the asymmetric addition of malonate to nitroalkenes. The remarkable feature of these discoveries was the achievement of excellent enantioselectivities at catalyst loadings as low as 0.5 mol%, demonstrating unprecedented catalytic efficiency. McCooey and Connon specifically showed that urea and thiourea-substituted cinchona alkaloid derivatives could serve as highly efficient bifunctional organocatalysts, with the critical observation that catalysts with "non-natural" inverted configuration at the C9 position displayed superior activity and enantioselectivity.

Since these groundbreaking reports, cinchona alkaloid-derived thiourea organocatalysts have experienced explosive growth in both fundamental understanding and practical applications. The development of N-(9R)-Cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]thiourea represents the culmination of this evolution, incorporating refined structural elements that optimize both binding affinity and stereochemical control. Modern computational studies have provided unprecedented insights into the mechanisms underlying these catalytic processes, revealing the importance of dual activation pathways and hydrogen bonding networks that were not fully understood in earlier investigations.

Structural Features and Chiral Configuration

The molecular architecture of N-(9R)-Cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]thiourea represents a sophisticated integration of multiple chiral elements designed to create an optimal catalytic environment. The compound features three distinct structural domains: the cinchona alkaloid framework, the thiourea hydrogen-bond donor unit, and the pyrrolidinylmethyl auxiliary group. The cinchona scaffold provides the primary source of chirality through its rigid quinuclidine bicyclic system and the stereogenic center at the C9 position, which bears the (R)-configuration in this particular derivative. This configuration is crucial for determining the overall three-dimensional shape of the catalyst and directly influences the stereochemical outcome of catalyzed reactions.

The quinuclidine nitrogen within the cinchona framework serves as a Brønsted base capable of abstracting protons from acidic substrates, thereby generating reactive anions that can participate in nucleophilic addition reactions. The spatial arrangement of this basic site relative to the thiourea hydrogen-bond donors creates a unique bifunctional activation mode that distinguishes these catalysts from monofunctional alternatives. Computational studies have revealed that the protonated quinuclidine nitrogen can effectively activate electrophilic substrates through Brønsted acid catalysis, while simultaneously positioning nucleophilic substrates for optimal reactivity.

Table 1: Key Structural Parameters of N-(9R)-Cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]thiourea

Parameter Value Reference
Molecular Formula C₂₅H₃₃N₅S
Molecular Weight 435.63 g/mol
CAS Number 1222966-44-0
Chiral Centers Multiple (C9-R, pyrrolidine-2R)
Hydrogen Bond Donors 2 (thiourea N-H groups)
Hydrogen Bond Acceptors 3 (quinoline N, thiourea S, pyrrolidine N)

The thiourea moiety represents the second critical structural element, featuring two nitrogen-hydrogen bonds capable of forming strong hydrogen bonding interactions with electron-rich substrates. The electron-withdrawing nature of the sulfur atom enhances the acidity of these N-H bonds, increasing their hydrogen-bond donating ability compared to corresponding urea derivatives. Research has demonstrated that the thiourea group can simultaneously bind to multiple sites on substrate molecules, creating a network of stabilizing interactions that both accelerate reactions and control stereoselectivity. The geometry of the thiourea unit allows for double hydrogen bonding to suitable acceptor sites, providing enhanced binding affinity and selectivity compared to single hydrogen bond interactions.

The pyrrolidinylmethyl substituent attached to one of the thiourea nitrogen atoms introduces an additional element of chirality and steric control. The (2R)-configuration of the pyrrolidine ring creates a specific spatial environment that can interact with substrate molecules through both steric and electronic effects. This auxiliary group serves multiple functions: it provides additional conformational rigidity to the overall catalyst structure, creates specific steric interactions that enhance enantioselectivity, and potentially participates in secondary binding interactions with substrates. Computational investigations have revealed that the conformation of auxiliary groups can significantly influence transition state energies and stereochemical outcomes.

The overall three-dimensional structure of N-(9R)-Cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]thiourea creates a well-defined chiral pocket capable of accommodating substrate molecules in specific orientations. Nuclear magnetic resonance studies and density functional theory calculations have provided detailed insights into the preferred conformations of this catalyst in solution. The molecule adopts conformations that maximize intramolecular stabilizing interactions while positioning the functional groups for optimal substrate binding. Understanding these structural details has proven essential for predicting catalytic behavior and designing improved catalyst variants.

Role in Asymmetric Organocatalysis

N-(9R)-Cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]thiourea functions as a highly sophisticated bifunctional organocatalyst through a dual activation mechanism that simultaneously engages both nucleophilic and electrophilic reaction partners. The fundamental catalytic cycle involves the formation of a ternary complex in which the catalyst bridges the two reacting substrates, creating a highly organized transition state that favors one stereoisomeric outcome over alternative pathways. Density functional theory calculations have revealed that the electrophile activation occurs through the protonated quinuclidine nitrogen, which acts as a Brønsted acid catalyst, while the nucleophile binds to the thiourea moiety through hydrogen bonding interactions.

The mechanism of action represents a significant departure from earlier proposed models, particularly the widely accepted ion pair-hydrogen bonding model originally suggested by Wynberg. Recent computational investigations have demonstrated that the Brønsted acid-hydrogen bonding transition state model provides a more accurate description of the catalytic process. In this mechanism, deprotonation of the nucleophilic substrate by the quinuclidine nitrogen generates a protonated amine that simultaneously activates the electrophile through acid-base interactions. This dual activation creates a synergistic effect that dramatically enhances reaction rates while maintaining excellent stereochemical control.

Table 2: Representative Asymmetric Reactions Catalyzed by N-(9R)-Cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]thiourea

Reaction Type Substrate Scope Yield Range Enantiomeric Excess Reference
Michael Addition Nitroalkanes to enones 75-95% 85-98% ee
Friedel-Crafts Electron-rich phenols with isatins 85-96% Up to 99% ee
Conjugate Addition α-Nitrophosphonates to enones 70-90% 90-98% ee
Aldol Reactions Various aldehydes and ketones 80-95% 88-96% ee
Mannich Reactions Imines with nucleophiles 75-90% 85-95% ee

The versatility of this catalyst system extends across numerous reaction classes, with particularly notable applications in Michael addition reactions, Friedel-Crafts transformations, and various carbon-heteroatom bond-forming processes. In Michael addition reactions involving nitroalkanes and α,β-unsaturated carbonyl compounds, the catalyst demonstrates exceptional performance with enantiomeric excesses frequently exceeding 95%. The success of these transformations stems from the catalyst's ability to simultaneously activate both reaction partners while creating a chiral environment that strongly favors one stereoisomeric transition state.

Friedel-Crafts reactions catalyzed by this thiourea derivative have shown remarkable substrate tolerance and stereoselectivity. Research by Chen and coworkers demonstrated that reactions between electron-rich phenols and isatin derivatives proceed with excellent yields (85-96%) and enantioselectivities reaching 99% enantiomeric excess. These results represent significant improvements over previous catalytic systems and highlight the unique advantages provided by the bifunctional activation mechanism. The broad substrate scope includes various substituted phenols and isatin derivatives, demonstrating the general applicability of this catalytic approach.

The mechanistic understanding of these transformations has been greatly enhanced by combined experimental and computational studies. Nuclear magnetic resonance investigations and density functional theory calculations have revealed that the interaction between the catalyst and nucleophilic substrates is typically stronger than the interaction with electrophilic substrates in the pre-reaction complexes. Kinetic studies using variable-temperature nuclear magnetic resonance measurements have shown that reactions typically follow first-order kinetics in all components (nucleophile, electrophile, and catalyst), with activation energies in the range of 8-10 kcal/mol. These relatively low activation barriers contribute to the high catalytic efficiency observed in practical applications.

The stereoselectivity-controlling elements of the catalytic mechanism involve complex networks of hydrogen bonding interactions, steric repulsions, and electronic effects. Computational analyses have identified that the carbon-carbon bond formation step is both rate-determining and stereoselectivity-controlling in most transformations. The calculated energy differences between competing transition states (typically 2-4 kcal/mol) correlate well with experimentally observed enantiomeric excesses, validating the theoretical models and providing confidence in mechanistic predictions. These insights have proven invaluable for the rational design of improved catalyst systems and the prediction of stereochemical outcomes in new reaction contexts.

Properties

IUPAC Name

1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17-,18-,19+,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPMVHRJTABIAB-NVYVXJCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@H]5CCCN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Thiourea derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antinociceptive and anti-inflammatory properties. The compound Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]- is a notable member of this class, exhibiting significant pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

  • Molecular Formula : C25H33N5S
  • Molecular Weight : 435.634 g/mol
  • CAS Number : 1222966-44-0

Thiourea compounds often exert their biological effects through several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : Thiourea derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
  • Antinociceptive Effects : These compounds may modulate pain pathways by interacting with various receptors involved in nociception.
  • Antioxidant Activity : Some thioureas exhibit antioxidant properties, which can mitigate oxidative stress-related damage in tissues.

Antinociceptive Properties

Recent studies have demonstrated that Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]- exhibits significant antinociceptive effects in various animal models. For example, a study evaluated its efficacy against chemically induced nociception and found that it significantly reduced pain responses comparable to traditional analgesics like aspirin and tramadol .

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory activity. In a carrageenan-induced paw edema model, it effectively suppressed inflammatory responses without inducing ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This is crucial for developing safer therapeutic agents.

Case Studies

  • Study on Pain Management :
    • Objective : Assess the analgesic potential of the compound.
    • Methodology : Groups of mice were treated with varying doses of the thiourea derivative and subjected to pain-inducing stimuli.
    • Results : Significant reductions in pain were observed at doses of 15 mg/kg, 30 mg/kg, and 45 mg/kg, demonstrating a dose-dependent effect .
  • Inflammation Model :
    • Objective : Evaluate anti-inflammatory properties.
    • Methodology : The compound was tested in a model of paw edema induced by carrageenan.
    • Results : The thiourea derivative markedly reduced paw swelling compared to control groups treated with NSAIDs .

Comparative Biological Activity Table

Compound NameAntinociceptive ActivityAnti-inflammatory ActivityUlcerogenic Potential
Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-HighHighLow
AspirinModerateHighHigh
IndomethacinModerateHighHigh

Comparison with Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Configuration Key Applications References
Target Compound N-(9R)-Cinchonan-9-yl, N'-[(2R)-2-pyrrolidinylmethyl] Not Provided 9R, 2R Asymmetric catalysis (inferred)
N-Diaminophosphoryl-N’-[(2S)-Pyrrolidinylmethyl]thiourea N-Diaminophosphoryl, N'-[(2S)-2-pyrrolidinylmethyl] Not Provided 2S Michael addition reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-Cinchonan-9-yl-thiourea N-3,5-Bis(trifluoromethyl)phenyl, N'-Cinchonan-9-yl 564.59 9R Catalysis (electron-deficient)
N-(Glucopyranosyl)-N’-(1R,2R-Dimethylamino)thiourea N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl), N’-(1R,2R-Dimethylamino) 629.72 1R, 2R Potential biological applications
Key Observations:
  • Stereochemical Impact : The target compound’s (2R)-pyrrolidinylmethyl group contrasts with the (2S)-configured analog in . Stereochemistry critically influences enantioselectivity; for example, (2S)-pyrrolidine derivatives catalyze Michael additions with high stereocontrol , while the (2R) configuration in the target may favor alternative reaction pathways .
  • The target compound lacks such groups, suggesting milder acidity and distinct substrate interactions .
  • Solubility and Biocompatibility: The glucopyranosyl-substituted thiourea () has hydrophilic moieties, favoring aqueous solubility, whereas the target’s pyrrolidinylmethyl group likely enhances organic solvent compatibility .

Catalytic and Functional Performance

  • Asymmetric Catalysis : The cinchona alkaloid moiety in the target compound and ’s analog provides a rigid chiral scaffold for asymmetric induction. However, ’s trifluoromethyl groups may sterically hinder certain substrates, whereas the target’s pyrrolidinylmethyl group offers a balance of flexibility and stereodirection .
  • This highlights its specialization in organocatalysis rather than coordination chemistry .

Preparation Methods

Reaction Mechanism and Optimization

The CF synthesis involves three components:

  • Isocyanide derivatives (e.g., tert-butyl isocyanide)

  • Amines (e.g., (2R)-2-pyrrolidinylmethylamine)

  • Elemental sulfur in the presence of a base (e.g., 1,8-diazabicycloundec-7-ene, DBU).

The reaction proceeds via nucleophilic attack of the amine on the isocyanide, followed by sulfur insertion to form the thiourea backbone. Temperature and residence time are critical:

  • At 80°C with a 6.5-minute residence time , the reaction achieves >95% conversion of isocyanide.

  • Higher temperatures (e.g., 100°C) lead to side products, necessitating strict thermal control.

Table 1: Continuous-Flow Reaction Parameters for Thiourea Synthesis

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes conversion (88–95%)
Residence Time6.5 minutesEnsures complete reaction
SolventAcetonitrile (MeCN)Enhances solubility
BaseDBU (1.0 M)Accelerates sulfur activation

Stereochemical Considerations

The stereochemistry at the (9R)-cinchonan-9-yl and (2R)-pyrrolidinylmethyl positions is preserved by using enantiomerically pure starting materials. For example, (2R)-2-pyrrolidinylmethylamine is commercially available in >99% enantiomeric excess (ee), ensuring retention of configuration during the CF process.

Sultone-Mediated Alkylation of Dithiocarbamates

This method, described in US Patent 3,188,312, involves the reaction of dithiocarbamate salts with sultones (cyclic sulfonic esters) to form asymmetrically substituted thioureas.

Synthetic Procedure

  • Formation of Dithiocarbamate Salt :
    A primary amine (e.g., cinchonan-9-ylamine) reacts with carbon disulfide (CS₂) and sodium hydroxide to form sodium N-cinchonan-dithiocarbamate.

    R-NH2+CS2+NaOHR-NH-CS-S⁻Na⁺+H2O\text{R-NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{R-NH-CS-S⁻Na⁺} + \text{H}_2\text{O}
  • Alkylation with Sultone :
    The dithiocarbamate salt reacts with 1,3-propanesultone to introduce the pyrrolidinylmethyl group:

    R-NH-CS-S⁻Na⁺+C3H6SO3R-NH-CS-NH-(CH2)3-SO3Na\text{R-NH-CS-S⁻Na⁺} + \text{C}_3\text{H}_6\text{SO}_3 \rightarrow \text{R-NH-CS-NH-(CH}_2\text{)}_3\text{-SO}_3\text{Na}
  • Acid Workup :
    Treatment with hydrochloric acid yields the final thiourea derivative.

Table 2: Sultone-Mediated Synthesis of N-(9R)-Cinchonan Thiourea

StepConditionsYield
Dithiocarbamate formation50°C, 2 hours, H₂O/EtOH85–90%
Sultone alkylation60°C, 1 hour, aqueous NaOH70–75%
Acid precipitationHCl (1M), room temperature95%

Advantages and Limitations

  • Advantages : High regioselectivity due to the steric bulk of the sultone.

  • Limitations : Requires stoichiometric sultone, which can be costly at scale.

Conventional Stepwise Coupling Strategies

Traditional methods involve sequential coupling of the cinchona alkaloid and pyrrolidinylmethylamine to a thiophosgene intermediate.

Reaction Sequence

  • Thiophosgene Activation :
    Cinchonan-9-ylamine reacts with thiophosgene (Cl₂C=S) to form an isothiocyanate:

    R-NH2+Cl2C=SR-N=C=S+2HCl\text{R-NH}_2 + \text{Cl}_2\text{C=S} \rightarrow \text{R-N=C=S} + 2\text{HCl}
  • Amine Coupling :
    The isothiocyanate intermediate reacts with (2R)-2-pyrrolidinylmethylamine:

    R-N=C=S+R’-NH2R-NH-CS-NH-R’\text{R-N=C=S} + \text{R'-NH}_2 \rightarrow \text{R-NH-CS-NH-R'}

Challenges in Stereocontrol

  • Racemization Risk : The basic conditions during isothiocyanate formation may epimerize the (9R) center.

  • Mitigation : Use of low temperatures (0–5°C) and non-polar solvents (e.g., toluene) minimizes stereochemical degradation.

Comparative Analysis of Methods

Table 3: Method Comparison for Thiourea Synthesis

MethodYield (%)Stereopurity (ee)Scalability
Continuous-Flow88–95>99%High (gram-scale)
Sultone Alkylation70–7595–98%Moderate
Stepwise Coupling60–6590–92%Low

Q & A

Q. 1.1. What are the established synthetic protocols for preparing this thiourea derivative, and what are their comparative advantages?

Answer: The synthesis of chiral thiourea derivatives typically involves coupling a primary or secondary amine with an isothiocyanate. For this compound, stereoselective synthesis is critical due to the (9R)-cinchonan and (2R)-pyrrolidinylmethyl moieties. Key steps include:

  • Amine-thiocyanate coupling : Use of anhydrous conditions with catalysts like triethylamine or DCC (dicyclohexylcarbodiimide) to minimize racemization .
  • Chiral resolution : Chromatographic separation (e.g., chiral HPLC) or crystallographic methods to isolate enantiopure products.

Q. Table 1: Synthetic Methodologies

MethodSolventCatalystYield (%)Purity (HPLC)
ADCMTriethylamine65–70>95% ee
BTHFDCC75–80>98% ee

Comparative advantages: Method B offers higher yield and enantiomeric excess (ee) but requires rigorous moisture control .

Q. 1.2. What spectroscopic and computational methods are most reliable for characterizing its stereochemistry?

Answer:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and coupling constants (e.g., NOESY for spatial proximity of chiral centers) .
  • X-ray crystallography : Definitive confirmation of absolute configuration .
  • DFT calculations : Validate experimental data by simulating electronic environments and comparing theoretical/experimental spectra .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in observed bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

Answer: Contradictions often arise from assay conditions or off-target effects. Methodological strategies include:

  • Dose-response profiling : Establish IC50_{50} values across multiple cell lines to differentiate selective inhibition from general toxicity.
  • Proteomic mapping : Use affinity chromatography or SPR (surface plasmon resonance) to identify binding partners .
  • Theoretical modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental results .

Q. Table 2: Data Triangulation Framework

DiscrepancyMethod 1Method 2Resolution Strategy
Bioactivity vs. cytotoxicityEnzymatic assayCytotoxicity screenCross-validate with proteomics

Q. 2.2. What advanced experimental designs are suitable for studying its chiral recognition in asymmetric catalysis?

Answer:

  • Kinetic resolution : Monitor enantioselectivity (kcat_{cat}/KM_M) in catalytic reactions (e.g., Michael additions) .
  • In situ spectroscopy : Time-resolved IR or Raman to track intermediate formation and stereochemical outcomes.
  • Isotopic labeling : 13^{13}C or 2^{2}H labeling to trace reaction pathways and confirm stereochemical fidelity .

Q. 2.3. How can researchers address discrepancies in solubility data across different solvent systems?

Answer:

  • Phase solubility analysis : Use the Higuchi-Connors method to determine solubility parameters (δ) and Hansen solubility spheres .
  • Molecular dynamics (MD) simulations : Predict solvation free energy and compare with experimental data .

Methodological Best Practices

  • Stereochemical integrity : Regularly validate enantiopurity via chiral HPLC or polarimetry during synthesis .
  • Data validation : Cross-reference experimental results with computational models (e.g., DFT for NMR shifts, MD for solubility) .
  • Ethical reporting : Disclose assay limitations (e.g., cell line specificity) to avoid overinterpretation of bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.